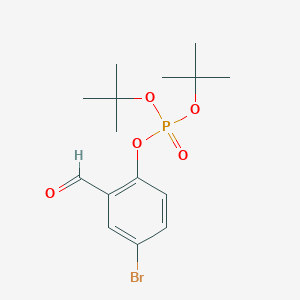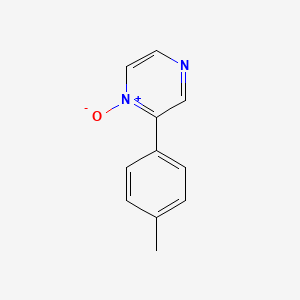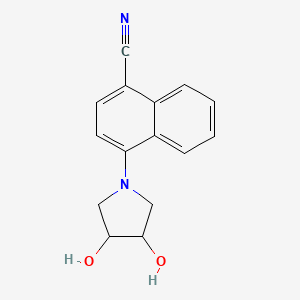
Glycine, N,N-bis(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C6H11Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to the nitrogen atom of glycine, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing Glycine, N,N-bis(2-chloroethyl)-:
Reductive Amination: This method involves the reductive amination of the carbonyl group of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol.
Industrial Production Methods
Industrial production methods for Glycine, N,N-bis(2-chloroethyl)- typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N-bis(2-aminoethyl)glycine derivatives .
Wissenschaftliche Forschungsanwendungen
Glycine, N,N-bis(2-chloroethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Glycine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of cross-links and adducts . This property is particularly useful in anticancer research, where the compound can target and damage the DNA of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)glycine: This compound is similar in structure but contains only one chloroethyl group.
N,N-Bis(2-chloroethyl)amine: This compound has a similar alkylating function but lacks the glycine backbone.
Uniqueness
Glycine, N,N-bis(2-chloroethyl)- is unique due to the presence of two chloroethyl groups attached to the glycine molecule. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
98486-41-0 |
|---|---|
Molekularformel |
C6H11Cl2NO2 |
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c7-1-3-9(4-2-8)5-6(10)11/h1-5H2,(H,10,11) |
InChI-Schlüssel |
UIHVAXRVVJJTHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)

amino}benzonitrile](/img/structure/B14181021.png)

![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)


![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)

![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)


